trans-2-Bromo-1-indanol)
Description
trans-2-Bromo-1-indanol (CAS 10368-44-2) is a brominated cyclic alcohol with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol. It is a white crystalline solid with a melting point of 130–131°C and a predicted boiling point of 318.3±42.0°C . The compound exhibits a density of 1.640±0.06 g/cm³ and a pKa of 13.19±0.40, indicating weak acidity typical of alcohols .
Properties
IUPAC Name |
2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c14-10(6-9-4-2-1-3-5-9)13(20)16-7-11(17)15-8-12(18)19/h1-5,10H,6-8,14H2,(H,15,17)(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXPHWZXEXNDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60999946 | |
| Record name | N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxyethylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60999946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6491-20-9, 78684-69-2 | |
| Record name | NSC163391 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxyethylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60999946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Indene
Indene reacts with bromine (Br₂) in a solvent system to produce 1,2-dibromoindane. The ratio of cis- to trans-1,2-dibromoindane depends on the solvent polarity and reaction temperature. For example:
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Ether solvents : Yield 60–70% 1,2-dibromoindane with a cis:trans ratio of 3:1.
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Chlorobenzene : Increases trans-isomer selectivity due to reduced steric hindrance.
Key Reaction Parameters :
| Parameter | Optimal Range | Effect on Yield/Purity |
|---|---|---|
| Temperature | −10°C to 0°C | Minimizes side reactions |
| Bromine Equivalents | 1.0–1.2 mol/mol | Prevents over-bromination |
| Solvent | Chlorobenzene | Enhances trans-isomer formation |
Hydrolysis of 1,2-Dibromoindane
The hydrolysis of 1,2-dibromoindane to trans-2-bromo-1-indanol is highly sensitive to pH and temperature:
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Acidic Conditions (pH < 1.0) : Promotes SN1 mechanisms, favoring trans-configuration via carbocation intermediates.
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Temperature : 50–80°C optimizes reaction kinetics while avoiding ketone byproducts (e.g., indan-1-one).
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Combine 1,2-dibromoindane (1.0 mol), water (200 mL), and Triton X-100 (1–5 wt% of indene) at 60°C.
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Stir vigorously to emulsify organic/aqueous layers.
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Extract with ethyl acetate and crystallize at 5°C.
Yield : 76–83% with >97% purity (GC).
One-Pot Synthesis via Hydrogen Peroxide-Hydrogen Bromide System
An alternative method avoids handling elemental bromine by generating Br⁺ in situ via hydrogen peroxide (H₂O₂) and hydrogen bromide (HBr). This approach improves safety and reduces waste.
Reaction Mechanism
The system exploits the equilibrium:
Br⁺ attacks indene to form a bromonium intermediate, which reacts with OH⁻ or Br⁻ to yield trans-2-bromo-1-indanol or 1,2-dibromoindane, respectively.
Optimized Conditions :
| Parameter | Optimal Range | Role |
|---|---|---|
| H₂O₂:HBr Ratio | 1.1:1.0 mol/mol | Maximizes Br⁺ generation |
| Temperature | 60–70°C | Accelerates hydrolysis |
| Dispersant (Triton X-100) | 1–5 wt% | Enhances interfacial contact |
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Input : Indene (1.38 mol), HBr (1.52 mol), H₂O₂ (1.52 mol), Triton X-100 (2.8 g).
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Process : Emulsify at 60°C for 6 hours, extract with dichloromethane.
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Output : 246.1 g trans-2-bromo-1-indanol (83.9% yield, 97% purity).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Bromination-Hydrolysis | High purity, scalable | Requires Br₂ handling | 76–83% |
| H₂O₂-HBr System | Safer, continuous production | Sensitive to pH/temperature | 70–78% |
Critical Factors :
-
Dispersants : Triton X-100 improves yield by 15–20% via emulsion stabilization.
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Solvent Choice : Ethyl acetate vs. chlorobenzene affects crystallization efficiency.
Emerging Approaches and Innovations
Recent patents explore catalytic systems to reduce H₂O₂ usage or integrate continuous-flow reactors. For example, a tandem process brominates indene and hydrolyzes 1,2-dibromoindane in a single reactor, achieving 85% yield with 50% less HBr .
Chemical Reactions Analysis
Types of Reactions: trans-2-Bromo-1-indanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as or in the presence of suitable solvents.
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Major Products Formed:
Substitution: Formation of various substituted indanols.
Oxidation: Formation of indanones or indanals.
Reduction: Formation of reduced indanol derivatives.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Synthesis : trans-2-Bromo-1-indanol serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including substitution and oxidation reactions .
- Reactions :
2. Medicinal Chemistry
- Potential Therapeutic Properties : Research indicates that trans-2-Bromo-1-indanol may exhibit antimicrobial activity and has been studied for its ability to inhibit specific enzymes involved in drug metabolism, such as cytochrome P450 enzymes .
- Drug Development : As a precursor in drug synthesis, it has potential applications in developing new pharmaceuticals.
3. Biochemical Studies
- Enzyme Inhibition Studies : Investigated for its role in inhibiting enzymes critical to various metabolic pathways, providing insights into its biochemical interactions .
- Biocatalytic Processes : Used in studies involving enzymatic resolution and biotransformations, showcasing its utility in green chemistry approaches .
Case Studies
Case Study 1: Enzymatic Resolution
- A study by Igarashi et al. (1998) demonstrated the enzymatic resolution of indene bromohydrin acetate using immobilized lipase. This highlighted trans-2-Bromo-1-indanol's role in biocatalytic processes, emphasizing its significance in enzyme-catalyzed reactions .
Case Study 2: Epoxidation Reactions
Mechanism of Action
The mechanism by which trans-2-Bromo-1-indanol exerts its effects involves interactions with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can participate in various biochemical pathways, influencing enzyme activity and cellular processes. Detailed studies on its mechanism of action are essential for understanding its full potential in different applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Indanol Derivatives
1,2-Dibromoindane
- Structure : Contains two bromine atoms at the 1- and 2-positions of the indane ring.
- Physical Properties: Higher molecular weight (291.98 g/mol) compared to trans-2-Bromo-1-indanol.
- Reactivity: The presence of two bromine atoms enables sequential substitution reactions, offering versatility in synthesizing disubstituted indane derivatives. However, steric hindrance may reduce reaction efficiency compared to mono-brominated analogs .
3-Bromo-1-indanol
Amino-Substituted Indanols: 2-Amino-1-indanol
- Structure: Replaces the bromine atom with an amino group (-NH₂).
- Synthesis : Requires azide intermediates (e.g., treatment of bromohydrin with sodium azide) followed by reduction .
- Applications: Used in nucleoside analogs for antiviral drug development. The amino group enables conjugation with heterocyclic bases, contrasting with the bromine atom’s role in substitution reactions .
Brominated Non-Indanol Compounds
trans-4-Bromocinnamic Acid (CAS 1200-07-3)
- Structure : Aromatic acid with a bromine substituent on the cinnamate backbone.
- Physical Properties: Lower melting point (~150°C) and higher solubility in polar solvents compared to trans-2-Bromo-1-indanol due to the carboxylic acid group .
- Reactivity: Bromine participates in Heck coupling reactions, whereas the hydroxyl group in trans-2-Bromo-1-indanol limits such applications .
trans-2,3-Dibromo-2-butene-1,4-diol (CAS 3234-02-4)
- Structure : Aliphatic diol with vicinal bromine atoms.
- Reactivity: Bromines facilitate elimination reactions (e.g., forming alkenes), unlike the cyclic structure of trans-2-Bromo-1-indanol, which favors substitution .
Data Tables
Table 1: Physical Properties of trans-2-Bromo-1-indanol and Analogs
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| trans-2-Bromo-1-indanol | 10368-44-2 | C₉H₉BrO | 213.07 | 130–131 | 318.3±42.0 |
| 1,2-Dibromoindane | N/A | C₉H₈Br₂ | 291.98 | N/A | N/A |
| trans-4-Bromocinnamic acid | 1200-07-3 | C₉H₇BrO₂ | 229.05 | ~150 | N/A |
Biological Activity
trans-2-Bromo-1-indanol (CAS Number: 10368-44-2) is an organic compound characterized by its bromine and hydroxyl functional groups attached to an indane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of the biological activity of trans-2-Bromo-1-indanol, including its mechanisms of action, synthesis, and relevant research findings.
- Molecular Formula : C₉H₉BrO
- Molecular Weight : 213.07 g/mol
- Melting Point : 130-131 °C
- Synonyms : Indene bromohydrin, 2-Bromo-1-hydroxyindane
Synthesis
The synthesis of trans-2-Bromo-1-indanol is typically achieved through the bromination of 2,3-dihydro-1H-inden-1-ol using bromine in a solvent such as dichloromethane under controlled temperatures. This process can be optimized for yield and purity to ensure consistent product quality .
The biological activity of trans-2-Bromo-1-indanol is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of both the bromine atom and hydroxyl group enhances its binding affinity and specificity, making it a valuable candidate for drug development. This dual functionality allows it to modulate various biological pathways, potentially leading to therapeutic effects .
Biological Activity Profiles
Research indicates that trans-2-Bromo-1-indanol exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties, making it a potential candidate for developing new antibiotics.
- Enzyme Inhibition : It has been explored for its ability to inhibit specific enzymes that are critical in various metabolic pathways. For instance, studies have indicated potential inhibitory effects on cytochrome P450 enzymes, which are essential for drug metabolism .
Case Studies
- Enzymatic Resolution : A study conducted by Igarashi et al. (1998) demonstrated the enzymatic resolution of indene bromohydrin acetate using immobilized lipase, highlighting the compound's role in biocatalytic processes .
- Epoxidation Reactions : Manoj et al. (2000) investigated the epoxidation of indene by chloroperoxidase, which involved trans-2-Bromo-1-indanol as a substrate, showcasing its utility in organic synthesis .
Comparative Analysis
To better understand the uniqueness of trans-2-Bromo-1-indanol, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| trans-2-Bromo-1-indanol | Bromine and hydroxyl groups; indane structure | Potential antimicrobial & enzyme inhibition |
| 2-Bromoindene | Lacks hydroxyl group | Limited biological activity |
| 2,3-Dihydro-1H-inden-1-ol | Lacks bromine atom | Different reactivity |
| 1-Indanol | Lacks bromine atom; different hydroxyl position | Varies significantly |
Q & A
Q. What are the optimal synthetic routes for trans-2-Bromo-1-indanol, and how do reaction conditions influence yield?
- Methodological Answer : trans-2-Bromo-1-indanol can be synthesized via bromination of indene derivatives. Key routes include:
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Epoxide Ring-Opening : Bromination of indene oxide precursors under controlled acidic conditions, achieving yields up to 88–97% depending on solvent polarity and temperature gradients .
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Direct Bromination : Using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, followed by stereoselective reduction (e.g., NaBH₄) to retain the trans configuration .
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Critical Parameters : Monitor reaction pH (<3.5) to avoid racemization. Purity (>95%) is achievable via column chromatography (silica gel, hexane/ethyl acetate eluent) .
- Data Table :
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Epoxide Bromination | 97 | >97 | H₂SO₄ catalyst, 0°C |
| NBS Bromination + Reduction | 88 | 95 | NBS, DCM, NaBH₄ |
Q. How should trans-2-Bromo-1-indanol be stored to maintain stereochemical integrity?
- Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent thermal degradation and racemization. Avoid prolonged exposure to light or moisture, as brominated indanols are prone to hydrolytic cleavage of the C-Br bond .
Q. What analytical techniques validate the purity and structure of trans-2-Bromo-1-indanol?
- Methodological Answer :
- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to confirm enantiomeric excess (>98% ee) .
- NMR : Key signals include δ 4.85 (OH, broad singlet), δ 3.10–3.50 (m, H-1 and H-2), and δ 1.90–2.20 (m, H-3) in CDCl₃ .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 214.07) confirms molecular weight .
Advanced Research Questions
Q. How can trans-2-Bromo-1-indanol serve as a chiral building block in asymmetric catalysis?
- Methodological Answer : The bromine atom and adjacent hydroxyl group enable its use in:
- Ligand Design : Chelating ligands for transition metals (e.g., Pd, Rh) in cross-coupling reactions. Optimize ligand-metal ratios (1:1 to 1:3) to enhance enantioselectivity in C–C bond formations .
- Kinetic Resolution : Employ enzymatic catalysts (e.g., lipases) to resolve racemic mixtures. For example, Candida antarctica lipase B selectively acylates the (R)-enantiomer in toluene at 40°C .
Q. What strategies address contradictions in pharmacological data for trans-2-Bromo-1-indanol derivatives?
- Methodological Answer :
- Triangulation : Cross-validate in vitro cytotoxicity assays (e.g., MTT, IC₅₀) with in silico docking studies (AutoDock Vina) to resolve discrepancies in binding affinity .
- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to identify outliers in dose-dependent efficacy studies. Replicate experiments under standardized conditions (pH 7.4, 37°C) .
- Meta-Analysis : Aggregate data from preclinical studies (rodent models) and clinical trial protocols (IND applications) to assess translational relevance .
Q. How to design a robust preclinical study for trans-2-Bromo-1-indanol-based therapeutics?
- Methodological Answer :
- Research Design : Follow ICH guidelines for dose escalation (3+3 design) and include control groups (vehicle and positive controls) .
- Endpoints : Measure plasma stability (LC-MS/MS), metabolite profiling, and organ-specific toxicity (histopathology) .
- Data Integrity : Use electronic data capture (EDC) systems compliant with 21 CFR Part 11 to ensure audit trails and raw data preservation .
Key Considerations for Methodological Rigor
- Stereochemical Stability : Monitor optical rotation ([α]D²⁵) periodically during long-term storage .
- Reproducibility : Report reaction parameters (e.g., stirring rate, cooling gradients) in detail to enable replication .
- Ethical Compliance : For pharmacological studies, adhere to IRB protocols for animal welfare and data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
